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CAS No.: 1002331-21-6

Cat. No.: S11169146

The table below summarizes the key technical characteristics of Apatorsen.

Attribute Description

Modality Antisense Oligonucleotide (2'-methoxyethyl-modified) [1] [2]

Mechanism of Action Binds to Hsp27 mRNA, inhibiting the production of Hsp27 protein [1] [3] [4]
Primary Target Heat Shock Protein 27 (HSPB1) [1]

Key Biological Effect Decreases Hsp27 levels, induces apoptosis in cancer cells, and acts as a

chemosensitizer [1]

Highest Development Phase Il (Discontinued for all indicated cancers) [5]
Phase

Clinical Trial Evidence and Outcomes

Apatorsen was evaluated in several Phase I and II clinical trials across multiple cancer types, primarily in

combination with standard chemotherapies. The key efficacy and safety findings are summarized below.
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Trial Name / . Key Efficacy o
Cancer Type & Design T Key Safety Findings
Focus Findings
Phase | Advanced Cancers (CRPC, 10% of CRPC Most adverse events
Dose- breast, ovarian, lung, bladder); patients had PSA were Grade 1-2 (chills,
Escalation Single-agent decline >50%; 74% pruritus, flushing); No
[2] had reduction in max tolerated dose
circulating tumor defined up to 1000 mg [2]
cells [2]
Borealis-2 Platinum-resistant Metastatic OS: HR 0.80, Combination arm had
(Phase ) [3]  Urothelial Carcinoma; Apatorsen + median 6.4 vs 5.9 higher incidence of
Docetaxel vs. Docetaxel months [3] sepsis and urinary tract
infections [3]
SPRUCE Non-Squamous NSCLC (First- PFS:6.0vs 4.9 Well-tolerated; toxicities

(Phase 1l) [6]

line); Apatorsen +
Carboplatin/Pemetrexed vs.
Placebo + Chemotherapy

months (NS); OS:
10.8 vs 11.8 months
(NS) [6]

Experimental Protocol Overview

For a detailed technical reference, here is an overview of the experimental design from the Phase II Borealis-

2 trial, which is representative of the clinical methodology used [3].

¢ Study Design: Multicenter, randomized, open-label, Phase Il trial.
¢ Patient Population: Adults with metastatic or locally advanced inoperable urothelial carcinoma

similar between arms
(cytopenias, nausea,
fatigue) [6]

previously treated with platinum-based chemotherapy. Key eligibility included ECOG performance
status of 0 or 1 and adequate organ function.

¢ Randomization & Stratification: Patients were randomized 1:1 to either the combination or

docetaxel-alone arm. Stratification was based on the number of adverse prognostic factors (0 vs. 1-3)

and time from prior chemotherapy (<3 vs. =23 months).
e Dosing Regimen:

o Combination Arm (A/D): Apatorsen (600 mg, IV) administered as three loading doses over a

9-day period, followed by weekly doses. Docetaxel (75 mg/mz, IV) was started on Day 1 of
Cycle 1 and continued every 21 days.
o Docetaxel-Alone Arm: Docetaxel (75 mg/mz?, IV) every 21 days.
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e Treatment Duration: Treatment continued until disease progression, unacceptable toxicity, or a
maximum of 10 docetaxel cycles. Patients in the combination arm could continue apatorsen as
maintenance after completing docetaxel.

¢ Assessment Endpoints:

o Primary: Overall Survival (OS).

o Secondary: Progression-Free Survival (PFS), Objective Response Rate (ORR) by RECIST
1.1, and safety.

o Exploratory Biomarker Analysis: Serum Hsp27 levels were measured at baseline and during
treatment using enzyme-linked immunosorbent assay (ELISA).

Mechanistic Pathway and Role of Hsp27

Apatorsen is an antisense oligonucleotide that targets Hsp27, a cell survival protein elevated in many
cancers. The following diagram illustrates the mechanism of action of Apatorsen and the role of Hsp27 in

cancer cell survival and treatment resistance.
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Mechanism of Apatorsen: inhibits Hsp27 production to overcome treatment resistance.

Research Implications and Future Directions
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Although Apatorsen's development has been discontinued, its research underscored Hsp27 as a valid and
promising therapeutic target in oncology [3]. The clinical trials demonstrated that targeting Hsp27 is a
feasible strategy, with biomarker data suggesting that patient selection based on baseline Hsp27 levels might
be crucial for success [3] [6]. This hypothesis-generating finding indicates that future therapies targeting the

Hsp27 pathway may require companion diagnostics to identify the patient population most likely to benefit.

The exploration of Hsp27 as a target continues. Recent research investigates alternative approaches to inhibit
this protein, such as the drug Ivermectin, which was shown to block HSP27 phosphorylation and synergize

with other anticancer agents in preclinical models [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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